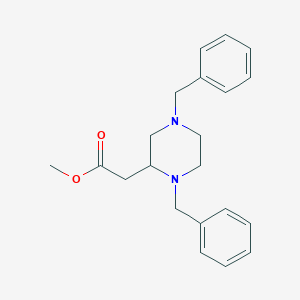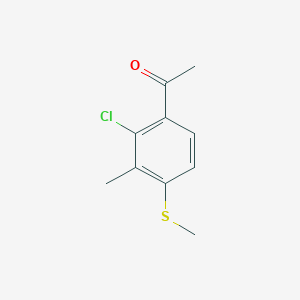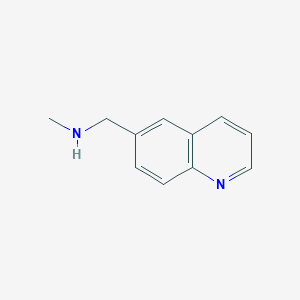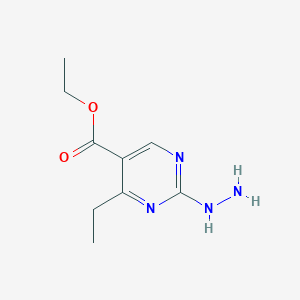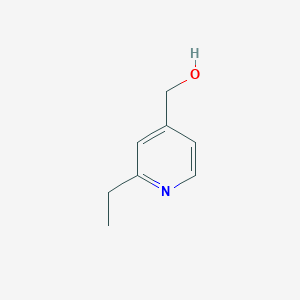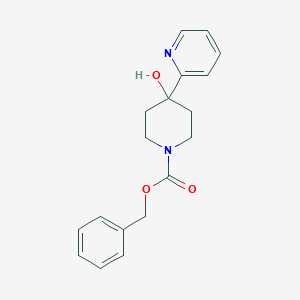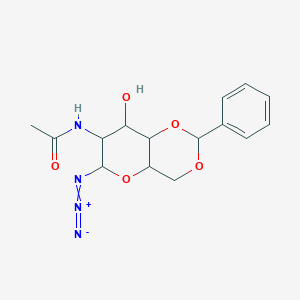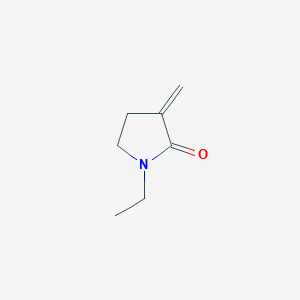
2-Pyrrolidinone, 1-ethyl-3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-ethyl-3-methylene- is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound is also known as N-Ethyl-3-methylene-2-pyrrolidone (NEP) and is a derivative of pyrrolidinone. NEP is a colorless liquid that is soluble in water and organic solvents.
Scientific Research Applications
NEP has been widely used in scientific research due to its diverse applications. It is commonly used as a solvent in the pharmaceutical industry for the synthesis of various drugs. NEP has also been used as a reaction medium in the synthesis of various organic compounds. Additionally, NEP has been used as a reagent in the synthesis of polymers, resins, and coatings.
Mechanism Of Action
The exact mechanism of action of NEP is not fully understood. However, it is believed that NEP acts as a nucleophile due to the presence of the carbonyl group in its structure. NEP can react with electrophiles, such as alkyl halides, to form new compounds. NEP can also undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.
Biochemical And Physiological Effects
NEP has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. NEP has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, NEP has been shown to have analgesic properties and can reduce pain in animal models.
Advantages And Limitations For Lab Experiments
NEP has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. NEP is also a stable compound and has a long shelf life. However, NEP has some limitations for use in lab experiments. It is a toxic compound and can cause harm if not handled properly. NEP can also react with some materials commonly used in lab experiments, such as rubber and plastic.
Future Directions
There are several future directions for research on NEP. One area of research is the development of new synthesis methods for NEP. Researchers are also exploring the use of NEP as a solvent for the synthesis of new drugs and organic compounds. Additionally, there is interest in exploring the potential therapeutic applications of NEP, such as its use as an anti-inflammatory or analgesic agent.
Conclusion
In conclusion, NEP is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. It is commonly used as a solvent in the pharmaceutical industry and as a reaction medium in the synthesis of various organic compounds. NEP has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on NEP, including the development of new synthesis methods and exploring its potential therapeutic applications.
Synthesis Methods
NEP can be synthesized through the reaction of N-ethylpyrrolidone with formaldehyde and sodium cyanide. The reaction takes place in the presence of a catalyst, such as piperidine or triethylamine. The resulting product is then purified through distillation or chromatography to obtain pure NEP.
properties
CAS RN |
183443-58-5 |
|---|---|
Product Name |
2-Pyrrolidinone, 1-ethyl-3-methylene- |
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-ethyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-6(2)7(8)9/h2-5H2,1H3 |
InChI Key |
VZPULCFQAMRUMH-UHFFFAOYSA-N |
SMILES |
CCN1CCC(=C)C1=O |
Canonical SMILES |
CCN1CCC(=C)C1=O |
synonyms |
2-Pyrrolidinone,1-ethyl-3-methylene-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



